molecular formula C17H18FNO4S B6413029 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1262007-57-7

2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6413029
CAS RN: 1262007-57-7
M. Wt: 351.4 g/mol
InChI Key: XUCLFQCOQLPXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid (2-BSFBA) is an organic compound with the molecular formula C11H13FO2S. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is a key intermediate in the synthesis of pharmaceuticals and other organic compounds. 2-BSFBA has been studied extensively due to its potential use in drug synthesis and its biochemical and physiological effects.

Scientific Research Applications

2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has been used in a wide range of scientific research applications. It has been used as a starting material in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antimalarial drugs, and anti-cancer drugs. It has also been used as a reagent in the synthesis of other organic compounds, such as dyes and pigments. In addition, 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects in various organisms.

Mechanism of Action

2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects in various organisms. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of arachidonic acid and its metabolites. Inhibition of COX-2 has been linked to anti-inflammatory and anti-cancer effects. 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has also been shown to inhibit the enzyme aldose reductase, which is involved in the metabolism of sugars. Inhibition of aldose reductase has been linked to anti-diabetic effects.
Biochemical and Physiological Effects
2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects in various organisms. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of arachidonic acid and its metabolites. Inhibition of COX-2 has been linked to anti-inflammatory and anti-cancer effects. 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has also been shown to inhibit the enzyme aldose reductase, which is involved in the metabolism of sugars. Inhibition of aldose reductase has been linked to anti-diabetic effects.

Advantages and Limitations for Lab Experiments

2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is a useful reagent in the synthesis of pharmaceuticals and other organic compounds. It is relatively inexpensive and can be stored for extended periods of time without significant degradation. However, 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is a hazardous material and should be handled with care. It should be used in a well-ventilated area and protective equipment should be worn when handling it.

Future Directions

Future research on 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95% should focus on further elucidating its biochemical and physiological effects. Studies should be conducted to investigate its effects on other enzymes and pathways. Additionally, further research should be conducted to investigate the potential therapeutic applications of 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95%, such as its use as an anti-inflammatory agent or an anti-diabetic agent. Finally, more research should be conducted to develop more efficient and cost-effective methods for the synthesis of 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95%.

Synthesis Methods

2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is synthesized by the reaction of 4-fluorobenzoic acid with 3-t-butylsulfonamidophenol in a two-step process. In the first step, 3-t-butylsulfonamidophenol is reacted with 4-fluorobenzoic acid in the presence of an acid catalyst to form a sulfonamide intermediate. In the second step, the sulfonamide intermediate is treated with a base to form 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95%.

properties

IUPAC Name

2-[3-(tert-butylsulfamoyl)phenyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)15-10-12(18)7-8-14(15)16(20)21/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCLFQCOQLPXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid

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